molecular formula C22H21N3O5S B12478855 4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B12478855
M. Wt: 439.5 g/mol
InChI Key: BYFCJULYPVVBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings and functional groups such as nitro, methyl, and sulfamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to attach the sulfamoyl group. The final step involves the formation of the amide bond through a condensation reaction between the sulfonated aromatic compound and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Aromatic substitution reactions can occur, particularly on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.

    4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Contains an iodo group instead of a nitro group.

Uniqueness

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C22H21N3O5S/c1-14-6-4-5-7-19(14)24-31(29,30)21-12-17(10-8-16(21)3)22(26)23-20-13-18(25(27)28)11-9-15(20)2/h4-13,24H,1-3H3,(H,23,26)

InChI Key

BYFCJULYPVVBNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.